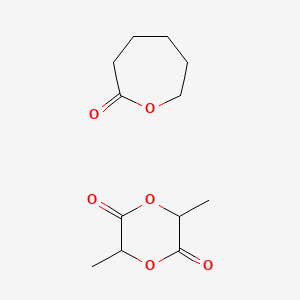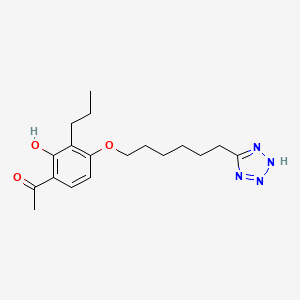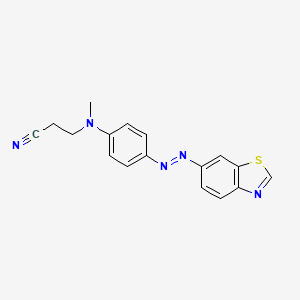
Acromelic acid B
Übersicht
Beschreibung
Acromelic acid B is a scarce natural product isolated from toxic mushrooms . It is a type of amino acid that exhibits remarkably potent neuro-excitatory activity via activation of ionotropic glutamate receptors in the brain .
Synthesis Analysis
The total synthesis of Acromelic acid B was accomplished in 17 steps (6.9% total yield), starting from 2,6-dichloropyridine . The process involved regioselective transformation of symmetric 8 by either ortho-lithiation or bromination, providing nitroalkenes 15 and 16 . The vicinal stereocenters at the C-3, 4 positions were constructed by a Ni-catalyzed asymmetric conjugate addition of α-ketoesters to the nitroalkenes . The pyrrolidine ring was constructed in a single operation via a sequence consisting of reduction of the nitro group, intramolecular condensation with the ketone, and reduction of the resulting ketimine .Molecular Structure Analysis
The molecular formula of Acromelic acid B is C13H14N2O7 . The molecule contains a total of 37 bonds, including 23 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 3 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), 3 hydroxyl groups, and 1 Pyrrolidine .Chemical Reactions Analysis
The synthesis of Acromelic acid B involves several chemical reactions, including ortho-lithiation, bromination, Ni-catalyzed asymmetric conjugate addition, and intramolecular reductive amination .Physical And Chemical Properties Analysis
The average mass of Acromelic acid B is 310.259 Da, and its mono-isotopic mass is 310.080109 Da .Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Excitatory Actions
Acromelic acid B, derived from the poisonous mushroom Clitocybe acromelalga, exhibits significant neurotoxic and excitatory properties. Studies have shown that it is a potent excitant, more so than other kainoids like kainic acid or domoic acid. Acromelic acid B induces depolarization in a dose-dependent manner and is not affected by NMDA antagonists, indicating its unique mechanism of action compared to other excitatory amino acids (Ishida & Shinozaki, 1988). This attribute of acromelic acid B makes it a powerful tool for studying excitatory mechanisms in both vertebrate and invertebrate nervous systems.
Synthesis and Structural Analysis
The synthesis and structural analysis of acromelic acid B have been significant areas of research. Efforts have been made to develop a biomimetic approach for synthesizing acromelic acid B and its analogues, utilizing palladium-catalyzed cross-coupling reactions and studying the formation of pyridone rings. These synthetic routes provide insights into the chemical structure and potential modifications of acromelic acid B for further study (Baldwin et al., 1998).
Biochemical Probing and Receptor Studies
Acromelic acid B has been used in the design of biochemical probes for studying kainoid receptors. The development of novel acromelic acid analogues, like those with azido-functionalized phenyl groups, enables the study of target biomolecules and facilitates photoaffinity labeling experiments. These analogues show biological activities similar to natural acromelic acid B, suggesting a common binding target (Furuta et al., 2004). Such studies are crucial for understanding the interactions of acromelic acid B with specific receptors and proteins in the nervous system.
Neuropharmacological Research
Acromelic acid B has been the focus of neuropharmacological research due to its potent effects on glutamate receptors and its ability to induce selective neuron damage. This property has been explored in studies involving systemic administration of acromelic acid, leading to specific pathological effects in the rat spinal cord. These effects differ from those induced by other kainates, providing a unique model for studying neurodegenerative diseases and the role of glutamate receptors in neuronal damage (Shinozaki et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHGMPCSWNBFG-PJKMHFRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235733 | |
| Record name | Acromelic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acromelic acid B | |
CAS RN |
86630-10-6 | |
| Record name | Acromelic acid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86630-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acromelic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acromelic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACROMELIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



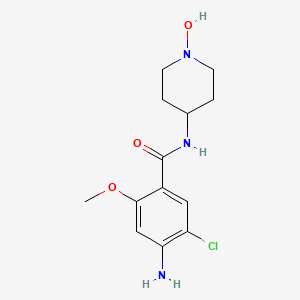
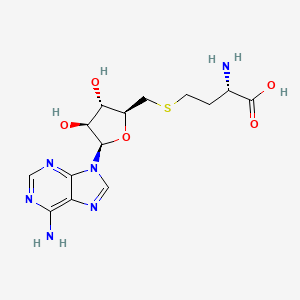
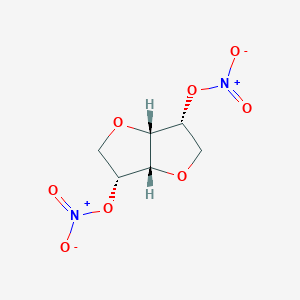
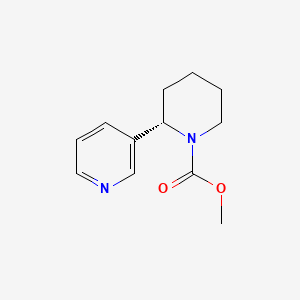


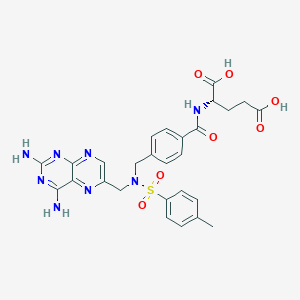
![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)


